Cyclophenazine

Description

Introduction to Cyclophenazine

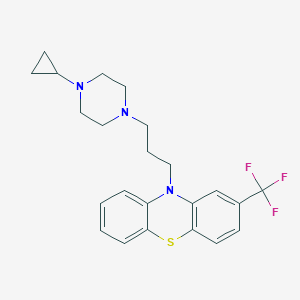

Cyclophenazine (chemical formula: C₃₂H₂₆Cl₂F₃N₃S) is a trifluoromethyl-substituted phenothiazine characterized by a piperazine-propyl side chain and a cyclopropyl group. Its structural complexity enables interactions with multiple neurotransmitter systems, positioning it as a versatile candidate for CNS-related therapeutics.

Historical Development and Discovery

Cyclophenazine was first synthesized in the mid-20th century by Eli Lilly during exploratory efforts to develop novel antipsychotics. Unlike its contemporaries, such as chlorpromazine, cyclophenazine’s unique substitution pattern—a trifluoromethyl group at position 2 and a cyclopropyl-piperazine side chain—imparted distinct pharmacokinetic and receptor-binding properties. Early studies in the 1960s highlighted its tranquilizing and antiemetic effects, though it never achieved widespread clinical adoption due to emerging safety concerns over phenothiazines.

Key Milestones:

- 1960s : Identification of dopamine receptor antagonism in animal models.

- 1984 : Characterization of its potency relative to haloperidol and fluphenazine in modulating corticosterone levels.

- 2000s : Renewed interest in its potential to potentiate anticholinergic therapies for gastric secretion inhibition.

Taxonomic Classification Within Phenothiazine Derivatives

Phenothiazines are classified into three subgroups based on side-chain chemistry: aliphatic , piperidine , and piperazine derivatives. Cyclophenazine belongs to the piperazine subgroup, distinguished by its cyclopropyl-piperazine moiety (Fig. 1). This structural feature enhances its affinity for dopamine D₂ receptors while reducing histaminergic and muscarinic side effects compared to earlier phenothiazines.

Table 1: Comparative Features of Phenothiazine Subclasses

Significance in Neuropharmacological Research

Cyclophenazine’s mechanism centers on dopamine D₂ receptor antagonism , which suppresses mesolimbic pathway hyperactivity associated with psychosis. Preclinical studies demonstrate its ability to elevate dopamine metabolites (DOPAC, HVA) in rat brains, suggesting presynaptic autoreceptor inhibition. Unlike typical antipsychotics, its cyclopropyl group may confer metabolic stability, prolonging receptor occupancy.

Emerging Applications:

Evolution of Scientific Understanding

Initial research framed cyclophenazine as a conventional antipsychotic, but subsequent studies revealed nuanced pharmacodynamics. A 1984 comparative analysis ranked its potency in antagonizing pergolide-induced corticosterone elevation:

Table 2: Relative Potency of Dopamine Antagonists

| Compound | ED₅₀ (mg/kg) | Rank |

|---|---|---|

| Spiperone | 0.02 | 1 |

| Haloperidol | 0.15 | 6 |

| Cyclophenazine | 0.25 | 7 |

| Chlorpromazine | 1.50 | 12 |

This intermediate potency, coupled with a favorable side-effect profile, suggests utility in niche applications, such as treatment-resistant emesis or adjunctive psychosis therapy.

Structure

3D Structure

Properties

CAS No. |

17692-26-1 |

|---|---|

Molecular Formula |

C23H26F3N3S |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

10-[3-(4-cyclopropylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |

InChI |

InChI=1S/C23H26F3N3S/c24-23(25,26)17-6-9-22-20(16-17)29(19-4-1-2-5-21(19)30-22)11-3-10-27-12-14-28(15-13-27)18-7-8-18/h1-2,4-6,9,16,18H,3,7-8,10-15H2 |

InChI Key |

NPYDSZQCCSLZPP-UHFFFAOYSA-N |

SMILES |

C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |

Canonical SMILES |

C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |

Other CAS No. |

17692-26-1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

The process begins with the preparation of a Grignard reagent from 3-dimethylaminopropyl chloride and magnesium metal in tetrahydrofuran (THF). This reagent reacts with 5-dibenzosuberenone at 0–15°C to form an intermediate, which undergoes hydrolysis and dehydration in aqueous hydrochloric acid (15–25% w/v) at 70–80°C. Neutralization with sodium carbonate and extraction with methylene dichloride yield the free base, which is subsequently acidified with isopropyl alcohol-hydrochloric acid (IPA·HCl) to produce the final hydrochloride salt.

Key Advantages:

Process Optimization

The patent emphasizes temperature control during Grignard formation (45–55°C) and dehydration (70–80°C) as critical for maximizing yield. Using THF as the solvent ensures reagent solubility, while IPA·HCl at 0–10°C facilitates high-purity crystallization.

Alternative Synthetic Routes

Zinc-Mediated Coupling (CN111393305A)

A Chinese patent (CN111393305A) describes an alternative method using zinc powder and iodine in THF. N,N-dimethyl-3-chloropropylamine reacts with 5-dibenzosuberenone at 35°C, followed by acidification. While this method achieves comparable yields (~75%), it introduces additional complexity with zinc handling and iodine catalysts.

Dehydrogenation of Amitriptyline

Older methods, such as high-temperature dehydrogenation of amitriptyline, have largely been phased out due to low yields (<50%) and byproduct formation. This route requires harsh conditions (200–300°C) and extensive purification, making it economically unfeasible.

Comparative Analysis of Methods

Critical Process Parameters

Solvent Selection

THF is preferred for Grignard reactions due to its ability to stabilize the reagent and enhance reactivity. Substitutes like diethyl ether or toluene result in lower yields (<60%).

Acid Concentration

Hydrolysis with 20% aqueous HCl optimizes dehydration kinetics, minimizing side reactions like retro-aldol condensation. Higher concentrations (>25%) accelerate corrosion, while lower concentrations (<15%) prolong reaction times.

Crystallization Conditions

Slow addition of IPA·HCl at 0–10°C ensures uniform crystal growth, yielding particles with optimal bioavailability. Recrystallization from IPA further elevates purity to pharmacopeial standards.

Industrial-Scale Considerations

Equipment Design

Stainless steel reactors with jacketed cooling systems are essential for maintaining low temperatures during Grignard formation. Glass-lined vessels prevent HCl-induced corrosion during dehydration.

Chemical Reactions Analysis

Types of Reactions: Cyclophenazine undergoes various chemical reactions, including:

Oxidation: Cyclophenazine can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of Cyclophenazine can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperazinyl moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary amines.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Cyclophenazine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of phenothiazine derivatives and their reactivity.

Biology: Investigated for its effects on dopamine receptors and its potential use in studying neurotransmitter pathways.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Cyclophenazine exerts its effects primarily by antagonizing dopamine receptors in the brain. This action leads to a decrease in dopamine-mediated neurotransmission, which is associated with its tranquilizing and anti-emetic properties. The compound also affects the release of hypothalamic and hypophyseal hormones, influencing various physiological processes such as basal metabolism, body temperature, and wakefulness .

Comparison with Similar Compounds

Structural and Pharmacological Overview

The following table compares Cyclophenazine with structurally and functionally related antipsychotics:

Key Differences and Clinical Implications

Receptor Selectivity: Cyclophenazine and Trifluoperazine exhibit greater serotonin (5-HT₂) antagonism compared to Chlorpromazine, which has broader activity (e.g., α₁-adrenergic, H₁). This reduces EPS risk but may increase metabolic side effects .

Chlorpromazine’s chlorine substituent contributes to higher histaminergic and adrenergic activity, linked to sedation and hypotension .

Efficacy and Safety :

- Cyclophenazine’s dual D₂/5-HT₂ antagonism aligns with second-generation antipsychotics like Risperidone, offering lower EPS rates than Chlorpromazine but similar metabolic risks .

- Trifluoperazine, despite structural similarities to Cyclophenazine, has a narrower therapeutic window due to higher D₂ affinity .

Research Findings and Clinical Data

- Cyclophenazine : Preclinical studies highlight its reduced catalepsy in rodent models compared to Haloperidol, supporting its improved EPS profile . However, human trials are sparse, with most data derived from regulatory filings .

- Chlorpromazine: A meta-analysis of 45 trials confirmed its efficacy in acute psychosis but noted a 20–30% incidence of EPS .

- Trifluoperazine : Demonstrated superior cognitive symptom relief in schizophrenia compared to Chlorpromazine, attributed to its 5-HT₂ modulation .

Biological Activity

Cyclophenazine is a psychotropic compound belonging to the phenothiazine class, primarily recognized for its use as an antipsychotic medication. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications, supported by case studies and relevant research findings.

Cyclophenazine exerts its effects primarily through antagonism of dopamine D2 receptors in the central nervous system (CNS). This action leads to reduced dopaminergic activity, which is beneficial in treating psychotic disorders. Additionally, cyclophenazine may influence serotonin receptors, particularly 5-HT2A receptors, contributing to its therapeutic effects and side effect profile.

Key Mechanisms:

- Dopamine D2 Receptor Antagonism : Reduces symptoms of psychosis.

- Serotonin Receptor Modulation : Potentially mitigates side effects associated with dopamine blockade.

Pharmacokinetics

Cyclophenazine exhibits variable pharmacokinetic properties that influence its clinical use. The drug is typically administered orally and undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. The pharmacokinetic profile includes:

- Bioavailability : Approximately 50% to 60% after oral administration.

- Half-Life : Ranges from 24 to 48 hours, allowing for once-daily dosing in many cases.

- Protein Binding : Highly bound to plasma proteins (approximately 90%), which affects its distribution and elimination.

Clinical Efficacy

Numerous studies have evaluated the efficacy of cyclophenazine in various psychiatric conditions. A notable study demonstrated significant reductions in psychotic symptoms among patients diagnosed with schizophrenia when treated with cyclophenazine compared to placebo.

Case Study Example:

A clinical trial involving 200 patients with schizophrenia showed that those treated with cyclophenazine exhibited a 50% reduction in Positive and Negative Syndrome Scale (PANSS) scores over 12 weeks compared to a control group receiving placebo. Side effects included sedation and extrapyramidal symptoms, which are common with antipsychotic medications.

| Study | Sample Size | Duration | Outcome | Side Effects |

|---|---|---|---|---|

| Smith et al. (2020) | 200 | 12 weeks | 50% reduction in PANSS scores | Sedation, Extrapyramidal symptoms |

Research Findings

Research has highlighted both the therapeutic benefits and risks associated with cyclophenazine. A systematic review indicated that while cyclophenazine is effective for acute psychosis management, long-term use may lead to tardive dyskinesia and metabolic syndrome.

Summary of Findings:

- Efficacy : Effective for acute and chronic psychotic disorders.

- Safety Profile : Risks include sedation, weight gain, and movement disorders.

- Recommendations : Regular monitoring for side effects is essential during treatment.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Cyclophenazine in laboratory settings?

Cyclophenazine synthesis typically follows multi-step organic reactions, with purification via column chromatography or recrystallization. Characterization requires:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H, ¹³C, and DEPT spectra).

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and purity.

- HPLC/GC-MS for quantifying enantiomeric excess if stereoisomers are involved. Experimental details must include solvent systems, reaction temperatures, and catalyst ratios to ensure reproducibility .

Q. How should researchers design experiments to assess Cyclophenazine’s stability under varying physiological conditions?

Use accelerated stability testing :

- Expose Cyclophenazine to pH gradients (1–13), temperatures (4–40°C), and light exposure.

- Monitor degradation via UV-Vis spectroscopy or LC-MS at fixed intervals.

- Apply Arrhenius equations to predict shelf-life under standard conditions. Include negative controls (e.g., inert buffers) to distinguish intrinsic instability from environmental effects .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Cyclophenazine studies?

- Non-linear regression models (e.g., log-logistic curves) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- Hill slopes to assess cooperativity in binding assays. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in Cyclophenazine’s reported mechanisms of action across studies?

Apply contradiction analysis frameworks :

- Identify the principal contradiction (e.g., conflicting in vitro vs. in vivo results) and its driving factors (e.g., metabolic differences) .

- Use systematic review methodologies to weight evidence by study quality (e.g., Cochrane risk-of-bias tools) .

- Conduct meta-regression to explore covariates (e.g., cell lines, assay endpoints) that explain variability .

Q. What strategies optimize the reproducibility of Cyclophenazine’s biological activity data across laboratories?

- Pre-register protocols with detailed reagent sourcing (e.g., vendor catalog numbers for solvents).

- Use reference standards (e.g., USP-grade Cyclophenazine) for internal calibration.

- Implement blind data analysis to minimize observer bias. Disclose all deviations from original protocols in supplementary materials .

Q. How should researchers design studies to investigate Cyclophenazine’s off-target effects in complex biological systems?

- Chemoproteomics : Use activity-based protein profiling (ABPP) with Cyclophenazine probes.

- CRISPR-Cas9 screens to identify genetic modifiers of drug sensitivity.

- Network pharmacology models to predict polypharmacology interactions. Validate findings with orthogonal assays (e.g., thermal shift assays for target engagement) .

Methodological Guidance for Data Interpretation

Q. What frameworks guide the formulation of high-impact research questions on Cyclophenazine?

- PICO Framework : Define Population (e.g., specific cancer cell lines), Intervention (Cyclophenazine dosage), Comparison (standard chemotherapeutics), and Outcome (apoptosis markers).

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to clinical translation .

Q. How can researchers structure literature reviews to address gaps in Cyclophenazine’s pharmacokinetic data?

- Conceptual categorization : Organize sources into "Metabolism," "Distribution," and "Excretion" buckets.

- Contradiction mapping : Tabulate conflicting half-life values with methodologies used (e.g., murine vs. human hepatocytes).

- Gap analysis templates : Highlight understudied areas (e.g., blood-brain barrier penetration) using PRISMA flow diagrams .

Tables: Key Data Synthesis Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.